![molecular formula C22H21F3N4O2 B2590341 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421453-76-0](/img/structure/B2590341.png)
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . The tube dilution method was used for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For instance, the structure of 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- has been reported . It has a molecular weight of 173.2144 and its IUPAC Standard InChI is InChI=1S/C10H11N3/c1-8-7-10 (11)13 (12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, imidazole, a similar compound, has been used as an important synthon in the development of new drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- is a white or colorless solid that is highly soluble in water and other polar solvents .
科学的研究の応用
Antidiabetic Agents
This compound serves as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors, which are important in the treatment of diabetes by modulating the incretin hormone activity that stimulates insulin secretion.
Antitubercular Activity
Derivatives of the compound have been synthesized and evaluated for their potential against Mycobacterium tuberculosis . Some of these derivatives have shown potent antitubercular activity, indicating their potential use in developing new treatments for tuberculosis.
Antileishmanial and Antimalarial Evaluation
The compound has been part of studies for antileishmanial and antimalarial activities. A molecular simulation study justified the potent in vitro antipromastigote activity of a derivative of this compound, which showed a desirable fitting pattern in the active site characterized by lower binding free energy .
Antiviral Activity
Imidazole derivatives, which are structurally related to this compound, have been reported to possess antiviral activities . This suggests that the compound could be modified to enhance its antiviral properties, potentially leading to the development of new antiviral drugs.
Anticancer Properties
The imidazole moiety, which is part of the compound’s structure, is known for its anticancer properties . This compound could be used as a scaffold for designing new anticancer agents, leveraging its ability to interact with various biological targets involved in cancer progression.
Anti-Inflammatory and Analgesic Effects
Compounds containing the imidazole ring, similar to the one , have been associated with anti-inflammatory and analgesic effects . This indicates the potential of this compound to be developed into a drug that can alleviate pain and reduce inflammation.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-28-19(13-18(27-28)15-5-3-2-4-6-15)21(30)29-11-9-17(10-12-29)31-20-8-7-16(14-26-20)22(23,24)25/h2-8,13-14,17H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBAQVPRUCKGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。